2-[(3-Bromophenyl)amino]-N'-cyclohexylideneacetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazide is an organic compound characterized by the presence of a brominated phenyl group, an amino group, and a cyclohexylideneacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazide typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.
Formation of Acetohydrazide: The brominated aniline is then reacted with ethyl chloroacetate to form an intermediate ester, which is subsequently converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Cyclohexylidene Formation: The final step involves the condensation of the hydrazide with cyclohexanone under acidic conditions to form the cyclohexylideneacetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazide is used as a building block for the synthesis of more complex molecules. Its brominated phenyl group makes it a versatile intermediate for further functionalization.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their activity against various diseases. The presence of the hydrazide moiety is particularly interesting for its potential antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-[(3-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The brominated phenyl group and hydrazide moiety are likely involved in binding to the target site, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazide
- 2-[(3-Chlorophenyl)amino]-N’-cyclohexylideneacetohydrazide
- 2-[(3-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazone
Uniqueness
2-[(3-Bromophenyl)amino]-N’-cyclohexylideneacetohydrazide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H18BrN3O |
---|---|
Molecular Weight |
324.22 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C14H18BrN3O/c15-11-5-4-8-13(9-11)16-10-14(19)18-17-12-6-2-1-3-7-12/h4-5,8-9,16H,1-3,6-7,10H2,(H,18,19) |
InChI Key |
OGGBENVKVKEVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)CNC2=CC(=CC=C2)Br)CC1 |
Origin of Product |
United States |
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